molecular formula C20H16Cl2N6O B2357550 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide CAS No. 890948-00-2

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide

Cat. No.: B2357550
CAS No.: 890948-00-2
M. Wt: 427.29
InChI Key: KUBKRTPACQLHNG-UHFFFAOYSA-N
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Description

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide is a useful research compound. Its molecular formula is C20H16Cl2N6O and its molecular weight is 427.29. The purity is usually 95%.
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Biological Activity

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide is a complex organic compound with significant biological activity. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 3,4-dichlorophenyl group and the hydrazide moiety enhances its potential as a therapeutic agent.

Chemical Structure and Properties

The IUPAC name of the compound is N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide. Its molecular formula is C18H18Cl2N6OC_{18}H_{18}Cl_2N_6O with a molecular weight of approximately 396.29 g/mol. The structure includes:

  • Pyrazolo[3,4-d]pyrimidine core : A bicyclic structure that contributes to its biological activity.
  • 3,4-Dichlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Benzohydrazide moiety : Known for its role in various biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the growth of cancer cell lines. For instance, compounds similar to this structure have demonstrated IC50 values in the micromolar range against various cancer types, including breast and colon cancers .
  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can block pathways that promote tumor growth and survival.

The mechanism of action for this compound involves several key processes:

  • Enzyme Interaction : It binds to enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular signaling pathways.
  • Nucleic Acid Interaction : The compound may also interact with DNA or RNA polymerases, affecting nucleic acid synthesis and leading to apoptosis in malignant cells.
  • Modulation of Signaling Pathways : By inhibiting specific pathways, it can induce cell cycle arrest or promote programmed cell death (apoptosis).

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeBiological ActivityIC50 (µM)
Compound APyrazolo[3,4-d]pyrimidineAnticancer6.2
Compound BBenzohydrazide derivativeAntimicrobial43.4
N'-[1-(3,4-dichlorophenyl)-...Pyrazolo[3,4-d]pyrimidineAnticancerTBD

This table highlights how variations in substituents can lead to differences in biological activity and potency.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Activity : In vitro studies on similar compounds have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with notable IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistic Studies : Research has demonstrated that these compounds can induce apoptosis through the activation of caspases and by modulating Bcl-2 family proteins involved in apoptosis regulation.

Properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O/c1-2-12-3-5-13(6-4-12)20(29)27-26-18-15-10-25-28(19(15)24-11-23-18)14-7-8-16(21)17(22)9-14/h3-11H,2H2,1H3,(H,27,29)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBKRTPACQLHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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